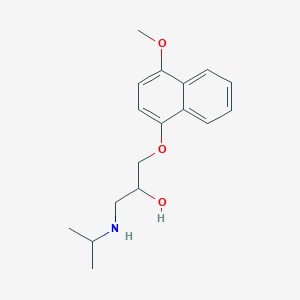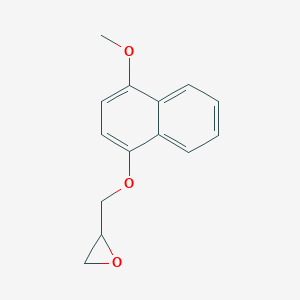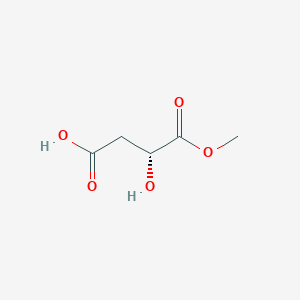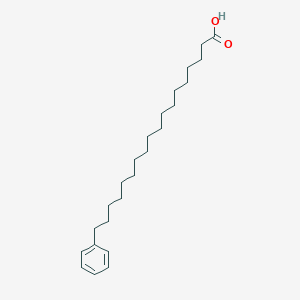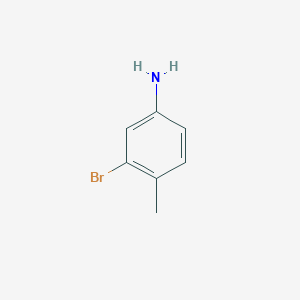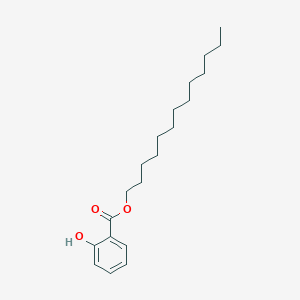
5H-Pyrido(4,3-b)indole, 3-amino-1-methyl-, acetate
Overview
Description
5H-Pyrido(4,3-b)indole, 3-amino-1-methyl-, acetate, also known as PMA, is a synthetic compound that has been studied for its potential applications in scientific research. PMA is structurally related to serotonin, a neurotransmitter and hormone found in the human body, and has been studied for its potential use as a psychostimulant.
Scientific Research Applications
Analytical Methodologies
A novel, sensitive method for separating and quantifying non-polar heterocyclic amines, including 3-amino-1-methyl-5H-pyrido[4,3-b]indole, in meat samples has been developed using supercritical fluid extraction–capillary electrophoresis with fluorimetric detection. This method offers faster analysis compared to previous techniques (de Andrés et al., 2010). Similarly, a new sample preparation procedure combining microwave-assisted solvent extraction and dispersive liquid-liquid microextraction has been used for determining heterocyclic aromatic amines in cooked beefburgers, showcasing the method's simplicity, rapidity, and green chemistry approach (Agudelo Mesa et al., 2013).
Chemical Synthesis
The synthesis and characterization of compounds related to 5H-Pyrido(4,3-b)indole, focusing on their aqueous solution chemistry and potential as food-derived carcinogen models, have been reported. These studies provide insights into the chemical behaviors and transformations of these compounds under various conditions (Rajagopal et al., 2003).
Antidiabetic Applications
Compounds derived from the structural framework of 5H-Pyrido(4,3-b)indole, specifically designed as antidiabetic agents, have been synthesized and evaluated for in vivo efficacy. These derivatives have shown potent antidiabetic activity in streptozotocin-induced diabetic rats, highlighting the therapeutic potential of these compounds (Choudhary et al., 2011).
Environmental and Health Impact Studies
Investigations into the formation of heterocyclic aromatic amines (HAAs) in food and the effects of various compounds on inhibiting their formation are crucial for understanding the health implications of dietary HAAs. Studies have examined the role of natural extracts in reducing HAA formation in cooked meats, offering strategies for mitigating carcinogenic risks associated with food preparation (Jamali et al., 2016).
Mechanism of Action
Target of Action
Trp-P-2 acetate, also known as 3-Amino-1-methyl-5H-pyrido[4,3-b]indole acetate or 5H-Pyrido(4,3-b)indole, 3-amino-1-methyl-, acetate, is a derivative of tryptophan (Trp). It primarily targets enzymes involved in the metabolism of tryptophan, such as indoleamine-2,3-dioxygenase, Trp-2,3-dioxygenase, kynurenine-3-monooxygenase, and Trp hydroxylase . These enzymes play a crucial role in the kynurenine, 5-hydroxytryptamine, and indole pathways of Trp metabolism .
Mode of Action
This interaction can lead to the production of a variety of bioactive compounds that can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Biochemical Pathways
Trp-P-2 acetate affects the kynurenine, 5-hydroxytryptamine, and indole pathways of Trp metabolism . These pathways are responsible for the degradation of more than 95% of Trp into multiple bioactive compounds . The compounds produced via these pathways can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Pharmacokinetics
Studies on similar compounds suggest that they may have complex pharmacokinetic profiles .
Result of Action
The result of Trp-P-2 acetate’s action is the production of a variety of bioactive compounds that can regulate various physiological functions. These compounds can have a wide range of effects at the molecular and cellular levels, influencing processes such as inflammation, metabolism, immune responses, and neurological function .
Action Environment
The action of Trp-P-2 acetate can be influenced by various environmental factors. For example, the presence of certain photosensitizers can lead to the photodegradation of Trp-P-2 acetate . Additionally, the gut microbiota can influence the metabolism of Trp and thus the action of Trp-P-2 acetate .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Amino-1-methyl-5H-pyrido[4,3-b]indole acetate are closely tied to its interactions with various biomolecules. It is known to be involved in the metabolism of tryptophan, an essential amino acid . The metabolism of tryptophan primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways .
Cellular Effects
In terms of cellular effects, 3-Amino-1-methyl-5H-pyrido[4,3-b]indole acetate has been found to induce apoptosis in certain cell types . This includes rat splenocytes, thymocytes, and hepatocytes . The compound’s influence on cell function also extends to its impact on cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of 3-Amino-1-methyl-5H-pyrido[4,3-b]indole acetate involves its interactions with various biomolecules. It is known to bind with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-1-methyl-5H-pyrido[4,3-b]indole acetate can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
3-Amino-1-methyl-5H-pyrido[4,3-b]indole acetate is involved in the metabolic pathways of tryptophan . This includes interactions with enzymes or cofactors in the kynurenine, 5-hydroxytryptamine, and indole pathways .
Properties
IUPAC Name |
acetic acid;1-methyl-5H-pyrido[4,3-b]indol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3.C2H4O2/c1-7-12-8-4-2-3-5-9(8)15-10(12)6-11(13)14-7;1-2(3)4/h2-6,15H,1H3,(H2,13,14);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASZBFHIHXZWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3NC2=CC(=N1)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
72254-58-1 | |
| Record name | 5H-Pyrido[4,3-b]indol-3-amine, 1-methyl-, acetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72254-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5021417 | |
| Record name | Trp-P-2 acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75074-77-0, 72254-58-1 | |
| Record name | 5H-Pyrido[4,3-b]indol-3-amine, 1-methyl-, acetate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75074-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Pyrido(4,3-b)indole, 3-amino-1-methyl-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072254581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Pyrido(4,3-b)indol-3-amine, 1-methyl-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075074770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trp-P-2 acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Trp-P-2 exert its mutagenic effects in the body?
A1: Trp-P-2 requires metabolic activation by cytochrome P450 enzymes, particularly CYP1A2, to exert its mutagenic effects. Research has shown that individuals with higher levels of CYP1A2 exhibit increased capacity to activate Trp-P-2 into mutagenic metabolites. These metabolites can then interact with DNA, potentially leading to mutations and contributing to cancer development. [, ]
Q2: What is the relationship between ascorbic acid deficiency and Trp-P-2 mutagenicity?
A2: Studies using scorbutic ODS rats, which are deficient in ascorbic acid (vitamin C), revealed a connection between ascorbic acid deficiency and increased susceptibility to Trp-P-2's mutagenic effects. These rats exhibited elevated levels of CYP1A2 in their livers, leading to a higher capacity to metabolize Trp-P-2 into mutagenic forms. This highlights the potential impact of dietary factors on an individual's response to certain mutagens. []
Q3: Can dietary interventions influence the formation of Trp-P-2?
A3: Research suggests that specific dietary components might mitigate the formation of Trp-P-2, which is found in cooked meat. For instance, Rosa rugosa tea extract, rich in phenolic compounds, was shown to significantly reduce Trp-P-2 formation in ground beef patties during cooking. This suggests potential dietary strategies for minimizing exposure to this potential carcinogen. [, ]
Q4: Are there any known inhibitors of Trp-P-2 activity?
A4: Interestingly, Trp-P-2 itself has been identified as an inhibitor of the Na+/I- symporter, a protein responsible for transporting iodide into thyroid cells. While Trp-P-2 exhibits relatively low affinity for this transporter, it highlights the compound's potential to interact with biological targets beyond its mutagenic activity. []
Q5: What are the implications of finding Trp-P-2 in cooked meat?
A5: The presence of Trp-P-2 in cooked meat raises concerns due to its classification as a heterocyclic amine (HCA). HCAs like Trp-P-2 are formed during high-temperature cooking of protein-rich foods and are considered potential human carcinogens. Research into their formation, mechanisms of action, and potential mitigation strategies is crucial for understanding and minimizing dietary risks associated with these compounds. [, ]
Q6: Are there any known analytical methods for detecting and quantifying Trp-P-2?
A6: While specific details regarding Trp-P-2 analytical methods were not provided in the provided research, studies commonly employ techniques like high-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) or mass spectrometry (MS), for sensitive and selective detection and quantification of HCAs, including Trp-P-2, in complex matrices like food samples. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





